1-[2-(4-ethylphenoxy)ethyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole
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Overview
Description
1-[2-(4-ETHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-ETHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzodiazole core and the subsequent attachment of the ethylphenoxy and oxolan-2-yl groups. Common reagents used in these reactions include phenols, ethylene oxide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-ETHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
1-[2-(4-ETHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-ETHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE
- 1-[2-(4-ISOPROPYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE
Uniqueness
1-[2-(4-ETHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl group and the oxolan-2-yl moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H24N2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-[2-(4-ethylphenoxy)ethyl]-2-(oxolan-2-yl)benzimidazole |
InChI |
InChI=1S/C21H24N2O2/c1-2-16-9-11-17(12-10-16)24-15-13-23-19-7-4-3-6-18(19)22-21(23)20-8-5-14-25-20/h3-4,6-7,9-12,20H,2,5,8,13-15H2,1H3 |
InChI Key |
FJWOJEGNUIUGNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CCCO4 |
Origin of Product |
United States |
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